N-(1-Cyanoethyl)-3-(difluoromethoxy)thiophene-2-carboxamide
Description
N-(1-Cyanoethyl)-3-(difluoromethoxy)thiophene-2-carboxamide is a heterocyclic carboxamide derivative featuring a thiophene core substituted with a difluoromethoxy group at the 3-position and a cyanoethylamine moiety at the carboxamide nitrogen. This compound is of interest in medicinal chemistry for its structural hybridity, combining features of thiophene-based amides and fluorinated pharmacophores.
Properties
IUPAC Name |
N-(1-cyanoethyl)-3-(difluoromethoxy)thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F2N2O2S/c1-5(4-12)13-8(14)7-6(2-3-16-7)15-9(10)11/h2-3,5,9H,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNJJPRCQEFESIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#N)NC(=O)C1=C(C=CS1)OC(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F2N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1-Cyanoethyl)-3-(difluoromethoxy)thiophene-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant case studies based on diverse research findings.
Chemical Structure and Properties
The compound features a thiophene ring, which is known for its aromatic properties, and a carboxamide functional group that contributes to its biological interactions. The presence of difluoromethoxy and cyanoethyl groups enhances its lipophilicity and may influence its binding affinity to biological targets.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The thiophene moiety can participate in π-π stacking interactions, while the carboxamide group can form hydrogen bonds with target proteins, influencing their activity. Studies suggest that this compound may modulate various signaling pathways involved in cell proliferation and apoptosis.
Biological Activity Overview
Recent studies have highlighted various biological activities associated with thiophene derivatives, including:
- Anticancer Activity : Compounds similar to this compound have demonstrated significant cytotoxic effects against various cancer cell lines.
- Antimicrobial Properties : Some derivatives exhibit antibacterial activity against Gram-positive and Gram-negative bacteria.
- Antioxidant Effects : Thiophene-based compounds have shown potential in scavenging free radicals, contributing to their protective effects against oxidative stress.
Anticancer Activity
A study focused on thiophene carboxamide derivatives found that certain analogs exhibited potent cytotoxicity against Hep3B liver cancer cells, with IC50 values as low as 5.46 µM. The mechanism involved disruption of microtubule dynamics, similar to known chemotherapeutic agents like Combretastatin A-4 .
Antimicrobial Activity
Research on thiophene derivatives indicated significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with some compounds showing efficacy comparable to standard antibiotics . The structure-activity relationship (SAR) studies revealed that modifications on the thiophene ring could enhance antimicrobial potency.
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following compounds share structural similarities with the target molecule, differing primarily in substituents on the carboxamide nitrogen or aromatic rings:
Compound A : N-[(1-Aminocyclohexyl)methyl]-3-(difluoromethoxy)thiophene-2-carboxamide hydrochloride
- Key Features: Substituent: Aminocyclohexylmethyl group (basic, cyclic amine). Salt Form: Hydrochloride improves solubility. Shared Motif: 3-(Difluoromethoxy)thiophene-2-carboxamide backbone.
- Comparison: The aminocyclohexylmethyl group introduces steric bulk and basicity, contrasting with the linear, nitrile-bearing cyanoethyl group in the target compound. The hydrochloride salt suggests enhanced aqueous solubility compared to the free base form of the target molecule .
Compound B : N-(2-Nitrophenyl)thiophene-2-carboxamide
- Key Features :
- Substituent: 2-Nitrophenyl group (electron-withdrawing nitro group).
- Shared Motif: Thiophene-2-carboxamide core.
- Crystallographic studies reveal dihedral angles of ~9–16° between aromatic rings, influencing molecular packing and intermolecular interactions (e.g., C–H⋯O/S). The target compound’s difluoromethoxy group may offer better metabolic stability than the nitro group, which is prone to reduction .
Compound C : 2-Amino-N-(2-Fluorophenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
- Key Features: Substituent: 2-Fluorophenyl and amino groups. Core Structure: Tetrahydrobenzothiophene fused ring.
- Comparison: The fluorophenyl group enhances lipophilicity and bioavailability. The amino group may participate in hydrogen bonding, unlike the cyanoethyl group, which lacks H-bond donors. The tetrahydrobenzothiophene core increases rigidity compared to the planar thiophene in the target compound .
Physicochemical Properties
| Property | Target Compound | Compound A | Compound B | Compound C |
|---|---|---|---|---|
| Molecular Weight | ~270.3 g/mol (estimated) | 388.9 g/mol (HCl salt) | 278.3 g/mol | 316.4 g/mol |
| Solubility | Moderate (polar nitrile) | High (hydrochloride salt) | Low (nonpolar nitro) | Moderate (fluorophenyl) |
| Melting Point | Not reported | Not reported | 397 K | Not reported |
| Key Functional Groups | Cyanoethyl, difluoromethoxy | Aminocyclohexylmethyl | Nitrophenyl | Fluorophenyl, amino |
Crystallographic and Intermolecular Interactions
- Dihedral angles between aromatic rings (~9–16°) affect stacking .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
